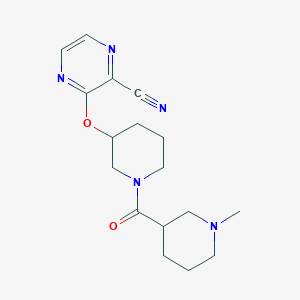

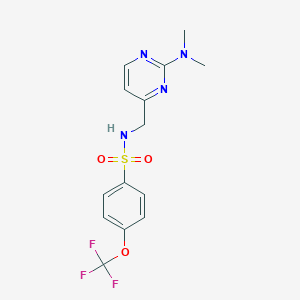

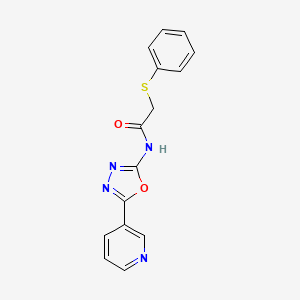

3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Targeted Protein Degradation

This compound is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins. The rigidity of the linker can significantly influence the orientation and efficacy of the PROTAC, impacting its ability to form the necessary ternary complex with the target protein and ubiquitin ligase .

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in medicinal chemistry. The compound can serve as a substrate for synthesizing various biologically active piperidines through intra- and intermolecular reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination, which are fundamental in creating compounds with potential pharmacological activities .

Anticancer Applications

Piperidine derivatives, including the one mentioned, are being explored for their anticancer properties. They are found in several piperidine alkaloids isolated from natural herbs, which have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Neurodegenerative Disease Treatment

Compounds with piperidine structures are investigated for their potential use in treating neurodegenerative diseases. They may play a role in inhibiting enzymes like cholinesterases, which are targets for Alzheimer’s disease treatment. Additionally, they might affect beta-secretase enzymes, which are involved in the production of amyloid plaques .

Antimicrobial and Antiviral Agents

The structural moiety of piperidine is a component in the development of new antimicrobial and antiviral agents. Its derivatives have been used to create compounds that show activity against a broad spectrum of pathogens, including bacteria and viruses .

Analgesic and Anti-inflammatory Agents

Piperidine derivatives are also known for their analgesic and anti-inflammatory properties. They are part of a larger group of nitrogen-containing heterocycles that are commonly used in the production of pharmaceuticals for pain relief and reducing inflammation .

Propriétés

IUPAC Name |

3-[1-(1-methylpiperidine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-21-8-2-4-13(11-21)17(23)22-9-3-5-14(12-22)24-16-15(10-18)19-6-7-20-16/h6-7,13-14H,2-5,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBNYQGAWHOQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

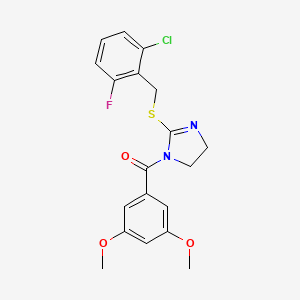

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)

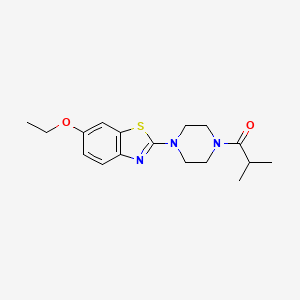

![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)

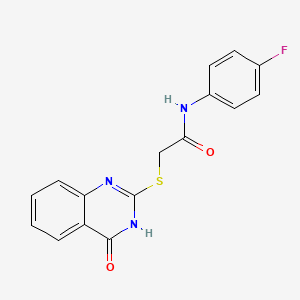

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2582829.png)

![2-Amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2582838.png)